molecular formula C22H22N6O2 B11008610 N-[3-(1H-benzimidazol-2-yl)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11008610
M. Wt: 402.4 g/mol
InChI Key: MDAZVCAUDMIJJA-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, indazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and indazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and indazole derivatives, such as:

Uniqueness

What sets N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of benzodiazole, indazole, and pyrrolidine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N6O2/c29-20-12-14(13-28(20)21-15-6-1-2-7-16(15)26-27-21)22(30)23-11-5-10-19-24-17-8-3-4-9-18(17)25-19/h1-4,6-9,14H,5,10-13H2,(H,23,30)(H,24,25)(H,26,27)

InChI Key

MDAZVCAUDMIJJA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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